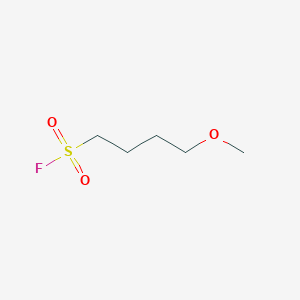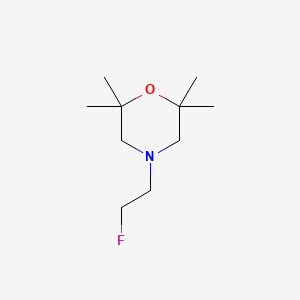![molecular formula C14H13BrClNO B13168196 1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B13168196.png)
1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromophenyl group, a dimethylpyrrole moiety, and a chloroethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone typically involves the reaction of 2-bromobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 60-80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chloroethanone group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted pyrrole derivatives with various functional groups.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole: This compound is structurally similar but lacks the chloroethanone group.
2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: Another bromophenyl derivative with different functional groups and applications.
Uniqueness
1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone is unique due to the presence of both the bromophenyl and chloroethanone groups, which confer distinct chemical reactivity and potential biological activities. Its unique structure allows for diverse chemical modifications and applications in various fields of research .
Eigenschaften
Molekularformel |
C14H13BrClNO |
|---|---|
Molekulargewicht |
326.61 g/mol |
IUPAC-Name |
1-[1-(2-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-chloroethanone |
InChI |
InChI=1S/C14H13BrClNO/c1-9-7-11(14(18)8-16)10(2)17(9)13-6-4-3-5-12(13)15/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
LPKZAACCDBIYMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=CC=C2Br)C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one](/img/structure/B13168120.png)





![4-[(Cyclohexanesulfonyl)methyl]piperidine](/img/structure/B13168165.png)
![Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate](/img/structure/B13168166.png)




![2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B13168217.png)
